molecular formula C14H19ClN2O4S B7188612 N-[2-(4-chlorophenyl)-2-methoxyethyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide

N-[2-(4-chlorophenyl)-2-methoxyethyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide

Cat. No.: B7188612
M. Wt: 346.8 g/mol
InChI Key: RVTIYKOZVCGSHY-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-methoxyethyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide is a synthetic compound that belongs to the class of thiazinane derivatives It is characterized by the presence of a chlorophenyl group, a methoxyethyl group, and a thiazinane ring with a carboxamide functional group

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-2-methoxyethyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-21-13(11-2-4-12(15)5-3-11)10-16-14(18)17-6-8-22(19,20)9-7-17/h2-5,13H,6-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTIYKOZVCGSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)N1CCS(=O)(=O)CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-methoxyethyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiazinane ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-methoxyethyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazinane compounds

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-methoxyethyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of viral replication processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(4-chlorophenyl)-2-methoxyethyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

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